9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide
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Overview
Description
9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide is an organic compound that belongs to the family of thioxanthenes. Thioxanthenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields, including organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl group attached to the thioxanthene core, and the presence of a hydroxyl group and two oxygen atoms at the 10,10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide typically involves the reaction of 9H-thioxanthen-9-one with appropriate reagents to introduce the phenyl group and the hydroxyl group. One common method involves the use of phenyl lithium or phenyl magnesium bromide to introduce the phenyl group, followed by oxidation to form the 10,10-dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thioxanthene core .
Scientific Research Applications
9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence properties.
Medicinal Chemistry: Thioxanthenes, including this compound, are studied for their potential therapeutic applications, such as antipsychotic agents.
Photophysics: The compound’s unique photophysical properties make it a subject of interest in the study of fluorescence and phosphorescence.
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide involves its interaction with molecular targets through its unique structure. The presence of the phenyl group and the hydroxyl group allows for specific binding interactions with target molecules. The compound’s photophysical properties are attributed to its ability to undergo intersystem crossing and reverse intersystem crossing, leading to thermally activated delayed fluorescence .
Comparison with Similar Compounds
Similar Compounds
9H-Thioxanthen-9-one: A precursor to 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide, known for its use in organic synthesis.
9H-Thioxanthen-9-ol: Similar in structure but lacks the phenyl group and the 10,10-dioxide functionality.
9,9-Dimethyl-9H-thioxanthen-10,10-dioxide: A related compound with different substituents on the thioxanthene core.
Uniqueness
This compound is unique due to its combination of a phenyl group, a hydroxyl group, and the 10,10-dioxide functionality. This unique structure imparts specific photophysical properties and reactivity, making it valuable in various scientific research applications .
Properties
CAS No. |
6630-81-5 |
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Molecular Formula |
C19H14O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10,10-dioxo-9-phenylthioxanthen-9-ol |
InChI |
InChI=1S/C19H14O3S/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)23(21,22)18-13-7-5-11-16(18)19/h1-13,20H |
InChI Key |
LBVZDBOJWNAZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)O |
Origin of Product |
United States |
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